
Ddx3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDX3-IN-1 es un compuesto conocido por sus efectos inhibitorios sobre la enzima polipéptido 3 de caja DEAD (DDX3). DDX3 es una ARN helicasa dependiente de ATP involucrada en varios procesos celulares, incluido el metabolismo del ARN, la traducción y la regulación del ciclo celular. This compound ha demostrado potencial en la investigación antiviral y anticancerígena debido a su capacidad para inhibir la actividad de DDX3, lo que lo convierte en un compuesto valioso para estudios científicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DDX3-IN-1 implica la preparación de un derivado de 7-azaindol. Uno de estos derivados, {5-[1H-pirrolo(2,3-b)piridin-5-il]piridin-2-ol}, se sintetiza a través de una serie de reacciones. Los pasos clave incluyen:
Formación del núcleo pirrolo[2,3-b]piridina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Funcionalización del núcleo: Introducción de grupos funcionales a la estructura del núcleo para lograr las propiedades químicas deseadas.
Reacciones de acoplamiento finales: Acoplamiento del núcleo funcionalizado con otras entidades químicas para formar el compuesto final.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la ampliación de las rutas sintéticas mencionadas anteriormente. Esto requeriría la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
DDX3-IN-1 puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Introducción de átomos de oxígeno en la molécula, lo que podría alterar su actividad.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, lo que puede modificar las propiedades del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede utilizarse para crear derivados con diferentes actividades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas, presiones y niveles de pH controlados para garantizar rendimientos óptimos y estabilidad del producto.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas del compuesto. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
DDX3-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como una herramienta para estudiar el papel de DDX3 en el metabolismo del ARN y la traducción.
Biología: Investigado por sus efectos sobre la regulación del ciclo celular, la apoptosis y las respuestas al estrés celular.
Medicina: Explorado como un posible agente terapéutico para tratamientos antivirales y anticancerígenos.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a DDX3.
Mecanismo De Acción
DDX3-IN-1 ejerce sus efectos inhibiendo las actividades de ATPasa y ARN helicasa de DDX3. Esta inhibición altera las funciones normales de DDX3 en el metabolismo del ARN, lo que lleva a una traducción y una expresión génica alteradas. El compuesto se une al sitio de unión al ATP de DDX3, impidiendo la hidrólisis del ATP y el desenrollamiento posterior de los dúplex de ARN. Este mecanismo es crucial para sus actividades antivirales y anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
Varios compuestos son similares a DDX3-IN-1 en términos de sus efectos inhibitorios sobre DDX3. Estos incluyen:
Derivados de rodanina: Conocidos por unirse al dominio de unión al ATP de DDX3.
Análogos de triazina: Inhiben la actividad de ARN helicasa de DDX3.
Análogos de bifenilo: También se dirigen a la actividad de ARN helicasa de DDX3.
Singularidad de this compound
This compound es único debido a su alta especificidad y potencia en la inhibición de DDX3. Ha mostrado una actividad antiviral significativa contra el VIH y el virus de la hepatitis C, así como posibles efectos anticancerígenos. Su capacidad para dirigirse al sitio de unión al ATP de DDX3 con alta afinidad lo convierte en un compuesto valioso para la investigación y aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIUGRJFJAHCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
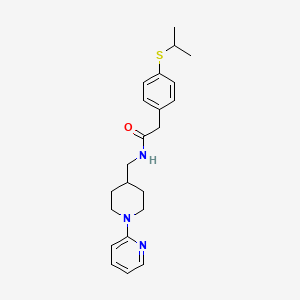
![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)
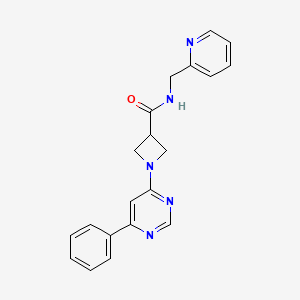
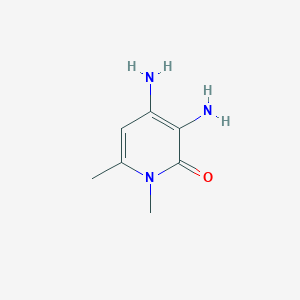
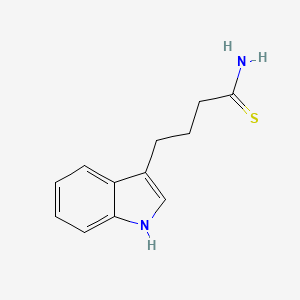
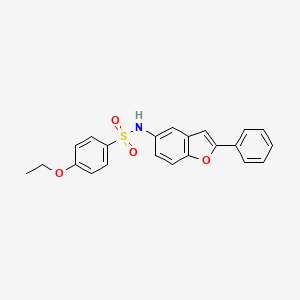
![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)
![4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)
![3-(4-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)
![7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)
